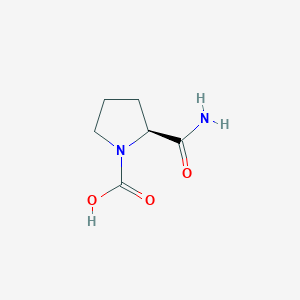
4-(Hexyloxy)benzaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hexyloxy)benzaldehyde oxime is an organic compound with the molecular formula C13H19NO2. It is derived from 4-(Hexyloxy)benzaldehyde, which is a benzaldehyde derivative where the benzene ring is substituted with a hexyloxy group at the para position. The oxime functional group is characterized by the presence of a C=N-OH group, which is formed by the reaction of hydroxylamine with an aldehyde or ketone.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Hexyloxy)benzaldehyde oxime can be synthesized through the reaction of 4-(Hexyloxy)benzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically takes place in a solvent such as methanol at room temperature. The general reaction scheme is as follows:
[ \text{4-(Hexyloxy)benzaldehyde} + \text{NH}_2\text{OH} \cdot \text{HCl} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
Industrial production methods for oximes often involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of microwave irradiation has also been explored to enhance reaction rates and yields. For example, the reaction of hydroxylamine hydrochloride with aldehydes under microwave irradiation in a solvent-free environment has been shown to produce oximes in high yields .
Chemical Reactions Analysis
Types of Reactions
4-(Hexyloxy)benzaldehyde oxime undergoes several types of chemical reactions, including:
Oxidation: Oximes can be oxidized to nitriles using oxidizing agents such as N-chlorosuccinimide.
Reduction: Oximes can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The oxime group can participate in substitution reactions, such as the formation of hydroximoyl chlorides.
Common Reagents and Conditions
Oxidation: N-chlorosuccinimide in dimethylformamide (DMF) can be used to oxidize the oxime to a nitrile.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of oximes to amines.
Substitution: Hydroxylamine hydrochloride in the presence of a base such as sodium carbonate is used for the formation of oximes from aldehydes.
Major Products Formed
Oxidation: Benzonitrile
Reduction: Benzylamine
Substitution: Hydroximoyl chloride
Scientific Research Applications
4-(Hexyloxy)benzaldehyde oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology: Oximes are studied for their potential as enzyme inhibitors and their role in biological systems.
Medicine: Oxime derivatives are explored for their potential therapeutic properties, including their use as antidotes for organophosphate poisoning.
Mechanism of Action
The mechanism of action of 4-(Hexyloxy)benzaldehyde oxime involves the formation of a stable oxime group through the reaction of the aldehyde with hydroxylamine. The oxime group can undergo various chemical transformations, such as the Beckmann rearrangement, where the oxime is converted to an amide or nitrile under acidic conditions. This rearrangement involves the migration of an alkyl or aryl group from the carbon to the nitrogen atom, resulting in the formation of a new C-N bond .
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde oxime: A simpler oxime derivative without the hexyloxy group.
4-Methoxybenzaldehyde oxime: Similar structure but with a methoxy group instead of a hexyloxy group.
4-Ethoxybenzaldehyde oxime: Similar structure but with an ethoxy group instead of a hexyloxy group.
Uniqueness
4-(Hexyloxy)benzaldehyde oxime is unique due to the presence of the hexyloxy group, which can influence its chemical reactivity and physical properties. The longer alkyl chain can affect the compound’s solubility, melting point, and interaction with other molecules, making it distinct from other benzaldehyde oxime derivatives .
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
(NE)-N-[(4-hexoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C13H19NO2/c1-2-3-4-5-10-16-13-8-6-12(7-9-13)11-14-15/h6-9,11,15H,2-5,10H2,1H3/b14-11+ |
InChI Key |
QYDNPDYSYAFFQI-SDNWHVSQSA-N |
Isomeric SMILES |
CCCCCCOC1=CC=C(C=C1)/C=N/O |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


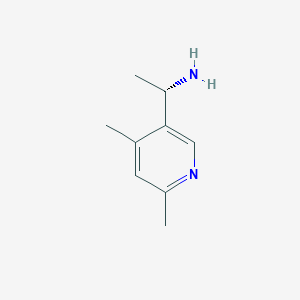

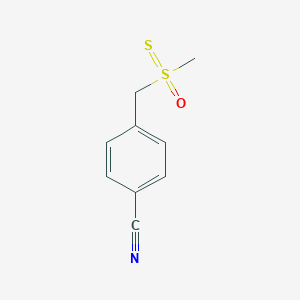

![2-Bromo-7-ethylbenzo[d]oxazole](/img/structure/B12867920.png)
![[3'-(Benzyloxy)[1,1'-biphenyl]-4-yl]acetonitrile](/img/structure/B12867924.png)

![3-Methyl-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid](/img/structure/B12867936.png)
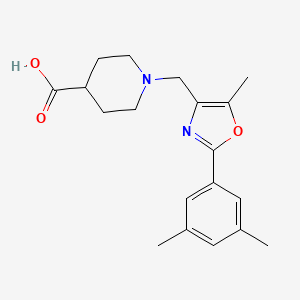
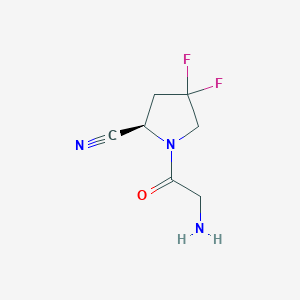


![2-(Chloromethyl)-4-ethoxybenzo[d]oxazole](/img/structure/B12867981.png)
